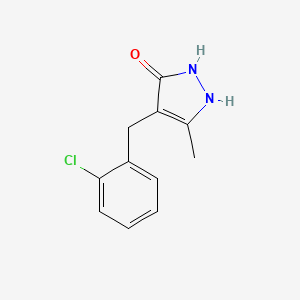
4-(2-chlorobenzyl)-3-methyl-1H-pyrazol-5-ol
Descripción general
Descripción
4-(2-chlorobenzyl)-3-methyl-1H-pyrazol-5-ol is a useful research compound. Its molecular formula is C11H11ClN2O and its molecular weight is 222.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
- Dichlorobenzyl alcohol is primarily used as a mild antiseptic for treating sore throats. Its primary targets are the bacterial and viral pathogens associated with mouth and throat infections .
- Although the exact molecular targets are not fully understood, it is believed that dichlorobenzyl alcohol interacts with external proteins, leading to their denaturation and rearrangement of tertiary protein structures .
Target of Action
Mode of Action
Actividad Biológica
4-(2-chlorobenzyl)-3-methyl-1H-pyrazol-5-ol is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound possesses a unique structural configuration that may enhance its interaction with various biological targets, making it a subject of interest in medicinal chemistry. This article delves into the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is CHClNO, with a molecular weight of approximately 227.67 g/mol. The presence of a chlorobenzyl group and a methyl group on the pyrazole ring contributes to its reactivity and biological activity.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.22 μg/mL | 0.25 μg/mL |
| Escherichia coli | 0.30 μg/mL | 0.35 μg/mL |
| Pseudomonas aeruginosa | 0.40 μg/mL | 0.45 μg/mL |
These results indicate that the compound is particularly effective against Staphylococcus aureus, which is known for its antibiotic resistance.
Anti-inflammatory Activity
In addition to its antimicrobial effects, this compound has shown promising anti-inflammatory properties. Studies indicate that it can inhibit key inflammatory pathways, potentially making it useful in treating conditions characterized by inflammation.
Table 2: Anti-inflammatory Activity Data
| Compound | IC (μg/mL) | Reference Standard (IC) |
|---|---|---|
| This compound | 57.24 | Diclofenac Sodium (54.65) |
The compound's ability to modulate inflammatory responses suggests its potential as a therapeutic agent in inflammatory diseases.
Anticancer Potential
Emerging research indicates that pyrazole derivatives, including this compound, may possess anticancer properties. Preliminary studies have suggested that this compound can inhibit the proliferation of cancer cells and induce apoptosis.
Case Study: Anticancer Activity
In vitro studies on glioma cell lines revealed that treatment with this compound resulted in significant reductions in cell viability and induced apoptosis through the activation of caspase pathways. Further investigations are required to elucidate the specific mechanisms involved.
The precise mechanism by which this compound exerts its biological effects involves interactions with various enzymes and receptors within the body. The chlorobenzyl moiety is believed to enhance binding affinity to biological targets, modulating their activity and leading to the observed therapeutic effects.
Propiedades
IUPAC Name |
4-[(2-chlorophenyl)methyl]-5-methyl-1,2-dihydropyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-7-9(11(15)14-13-7)6-8-4-2-3-5-10(8)12/h2-5H,6H2,1H3,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQBOAVPXKDMZMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN1)CC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















